N-[2-(allyloxy)phenyl]-4-ethoxybenzamide
Description
N-[2-(Allyloxy)phenyl]-4-ethoxybenzamide is a benzamide derivative characterized by an allyloxy group at the ortho position of the phenyl ring and an ethoxy group at the para position of the benzamide core. albicans . The allyloxy and ethoxy substituents likely influence electronic properties, solubility, and steric interactions, making it a candidate for comparative studies with similar molecules.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-ethoxy-N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C18H19NO3/c1-3-13-22-17-8-6-5-7-16(17)19-18(20)14-9-11-15(12-10-14)21-4-2/h3,5-12H,1,4,13H2,2H3,(H,19,20) |
InChI Key |
LCVNUPHNLOYPBB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC=C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
N-[3-(Allyloxy)phenyl]-4-methoxybenzamide
- Structural Differences :
- Allyloxy group at meta position (vs. ortho in the target compound).
- Methoxy substituent at benzamide para position (vs. ethoxy).
- Bioactivity: Identified as a potent inhibitor of C. albicans filamentation, a critical virulence factor .
- Key Insight : Positional isomerism (ortho vs. meta allyloxy) significantly impacts biological targeting, as ortho-substituted benzamides often exhibit distinct steric interactions with enzymes or receptors.
N-[(6-Chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide
- Structural Differences :
- Sulfonyl-linked chloropyridine moiety replaces the allyloxy-phenyl group.
- Retains the 4-ethoxybenzamide core.
- Key Insight : Introducing sulfonyl groups increases polarity, which may reduce cell penetration compared to the hydrophobic allyloxy substituent.
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)
- Structural Differences :
- Ethoxymethoxy group at benzamide para position (vs. ethoxy).
- 2,3-Dichlorophenyl substituent (vs. allyloxy-phenyl).
- Application : Marketed as a herbicide, highlighting the role of chloro substituents in agrochemical activity .
- Key Insight : Chlorine atoms enhance electrophilicity, favoring interactions with plant-specific targets, whereas allyloxy groups may prioritize eukaryotic pathogen inhibition.
N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide
- Structural Differences: Dimethylamino-ethoxy and methoxy substituents on the benzamide. Aminoethyl linker replaces allyloxy-phenyl.
- Key Insight: Functional group diversification (e.g., aminoethyl) expands therapeutic applicability beyond antimicrobial uses.
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Substituent Position Matters : Ortho-substituted allyloxy groups (target compound) vs. meta (N-[3-(allyloxy)phenyl]-4-methoxybenzamide) lead to divergent bioactivities, emphasizing the role of steric effects in target binding .
- Functional Group Impact: Ethoxy vs. Chloro vs. Allyloxy: Chloro substituents favor herbicidal activity, while allyloxy groups may optimize antifungal properties .
- Hybrid Structures: Compounds like N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide (CAS 1020056-10-3) demonstrate how ether chain extensions (e.g., methoxyethoxy) can fine-tune solubility and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
